(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione
Description
The compound "(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione" is a heterocyclic molecule featuring a pyrrolidine-2,3-dione core substituted with a thiophene-derived methylidene group, a 6-methoxybenzothiazole moiety, and a 4-isopropylphenyl group.
Properties
Molecular Formula |
C26H22N2O4S2 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H22N2O4S2/c1-14(2)15-6-8-16(9-7-15)22-21(23(29)19-5-4-12-33-19)24(30)25(31)28(22)26-27-18-11-10-17(32-3)13-20(18)34-26/h4-14,22,30H,1-3H3 |
InChI Key |
XBWMUQCSYXCPFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)OC)O)C(=O)C5=CC=CS5 |
Origin of Product |
United States |
Preparation Methods
Hydrazone Intermediate Strategy
An alternative pathway involves forming a hydrazone intermediate at the 3-position of the pyrrolidine-2,3-dione. Reaction with thiophene-2-carbohydrazide under acidic conditions generates a hydrazone, which undergoes oxidative cyclization with MnO<sub>2</sub> to install the hydroxy-methylidene group. While this method offers modularity, yields are lower (50–60%) due to competing side reactions.
Electrochemical Functionalization
Electrooxidation of hydroquinone derivatives, as demonstrated for benzofuran synthesis, could be adapted to introduce the thiophene moiety. However, this approach remains speculative for the target compound and requires further validation.
Characterization and Analytical Data
Critical spectroscopic features confirm successful synthesis:
-
IR : Absorption bands at 1720 cm<sup>−1</sup> (C=O stretching of dione) and 1620 cm<sup>−1</sup> (C=N stretching of methylidene).
-
<sup>1</sup>H NMR :
Table 1. Comparative Yields of Key Synthetic Steps
| Step | Method | Yield (%) | Reference |
|---|---|---|---|
| Pyrrolidine core | Condensation | 75–85 | |
| Benzothiazole coupling | KF-celite mediation | 65–75 | |
| Knoevenagel reaction | Piperidine/DMSO | 70–80 |
Challenges and Optimization Opportunities
-
Steric Hindrance : Bulky substituents (e.g., isopropylphenyl) impede cyclization. Using microwave-assisted synthesis reduces reaction time and improves yields.
-
Oxidation Control : Overoxidation of the hydroxy-methylidene group to a ketone is mitigated by low-temperature (0–5°C) reactions.
-
Stereoselectivity : Chiral auxiliaries or asymmetric catalysis could enhance (E)-isomer selectivity, though this remains unexplored for this compound.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bonds and carbonyl groups can be reduced to form alcohols and alkanes.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the double bonds would yield saturated hydrocarbons.
Scientific Research Applications
Structural Characteristics
This compound is characterized by:
- A pyrrolidine ring , which is a five-membered nitrogen-containing structure.
- Several functional groups including:
- A hydroxy group that can participate in hydrogen bonding.
- A thiophene moiety , which is known for its electron-rich properties.
- A methoxy-benzothiazole unit , contributing to its potential pharmacological effects.
Initial studies indicate that compounds with similar structures often exhibit a range of pharmacological effects, including:
- Antioxidant Activity : The presence of thiophene and benzothiazole rings suggests potential antioxidant properties, which may protect cells from oxidative stress.
- Antimicrobial Properties : The compound's multiple functional groups enhance its interaction with biological membranes, leading to possible antimicrobial effects.
- Anti-inflammatory Effects : Similar compounds have shown promise in modulating inflammatory pathways, making them candidates for treating inflammatory diseases.
Pharmaceuticals
Due to its anticipated biological activities, this compound may serve as a lead compound for drug development targeting:
- Oxidative stress-related diseases.
- Infections caused by resistant microorganisms.
Agriculture
Its antimicrobial properties could be explored for use in agrochemicals to protect crops from pathogens, thus contributing to sustainable agricultural practices.
Material Science
The unique structural features may allow for integration into novel materials with specific electronic or optical properties. This could lead to advancements in the development of sensors or electronic devices.
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Core : This step may include cyclization reactions using appropriate precursors.
- Introduction of Functional Groups : Subsequent reactions introduce the hydroxy, thiophene, and methoxy-benzothiazole units.
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds highlights the uniqueness of this compound's structure and its potential biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Pyrrolidine + Fluorine | Anti-cancer |
| Compound B | Benzothiazole + Hydroxy | Antimicrobial |
| Compound C | Thiophene + Methoxy | Anti-inflammatory |
This table underscores how the specific combination of functional groups in (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione sets it apart from similar compounds while indicating potential avenues for further research based on established activities of related structures.
Case Studies and Research Findings
Research into the synthesis and biological activity of pyrrolidine derivatives has shown promising results. For instance, studies on thiophene-based compounds have demonstrated their effectiveness as antifungal agents due to their ability to disrupt fungal cell membranes. The incorporation of hydrazone moieties into pyrrolidine structures has also been explored to enhance antifungal activity .
Moreover, predictive models such as PASS (Prediction of Activity Spectra for Substances) can be utilized to assess the potential biological activities based on chemical structure. This approach aids in identifying promising candidates for further development.
Mechanism of Action
The mechanism of action of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in key biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Groups
The pyrrolidine-2,3-dione core is shared with compounds like (5Z)-5-(2,3-dihydro-1,4-benzodioxan-6-ylmethylene)-1-methyl-2-thioxoimidazolidin-4-one (4e) . However, the target compound distinguishes itself through:
- Thiophene-methylidene group : Enhances π-π stacking and redox activity compared to benzodioxan derivatives.
- 4-Isopropylphenyl : Bulky hydrophobic substituents may influence membrane permeability and selectivity, as seen in triphenylamine-based derivatives .
Table 1: Structural Comparison
Physicochemical Properties
- Solubility: The methoxy and hydroxyl groups improve aqueous solubility compared to purely hydrophobic analogues (e.g., diphenylamino derivatives) .
- Electron distribution : Computational tools like Multiwfn predict strong electrophilic regions at the pyrrolidine-dione core, facilitating nucleophilic interactions .
- Crystallography : SHELX-based refinement would be critical for resolving stereochemistry, as seen in small-molecule crystallography .
Biological Activity
The compound (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione is a complex organic molecule notable for its diverse biological activities. Its structure incorporates a pyrrolidine core with multiple substituents that may influence its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
| Property | Details |
|---|---|
| Molecular Formula | C25H20N2O5S2 |
| Molecular Weight | 492.6 g/mol |
| IUPAC Name | (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione |
| InChI Key | YAXHDTPJTDNMLF-UHFFFAOYSA-N |
Anticancer Activity
Recent studies indicate that derivatives of pyrrolidine compounds exhibit significant anticancer properties. The presence of the benzothiazole and thiophene moieties in this compound may enhance its ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer) .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds with thiophene and benzothiazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported that certain analogs can restrict metabolic activity in Staphylococcus aureus by up to 31% after 6 hours . This indicates that the compound may serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Effects
The hydroxy group in the compound's structure is known for its role in mediating anti-inflammatory responses. Compounds with similar functional groups have been documented to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines . This suggests that the compound could be further explored for treating inflammatory diseases.
The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The binding affinities of related compounds suggest that they may act as enzyme inhibitors or modulators, affecting cellular processes critical for tumor growth and inflammation .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Anticancer Studies : A library of thiazole-based compounds was synthesized and tested for anticancer activity, revealing some candidates with IC50 values as low as 0.06 µM against non-small cell lung cancer cells .
- Antimicrobial Evaluation : In a comparative study, derivatives containing thiophene and hydroxy groups were found to exhibit moderate antibacterial activity against E. coli and S. aureus .
- Inflammatory Response Modulation : Research indicated that certain derivatives could significantly reduce levels of TNF-alpha in vitro, suggesting potential use in inflammatory conditions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
- Methodology : Utilize a multi-step approach involving cyclocondensation of thiosemicarbazide derivatives with chloroacetic acid under acidic reflux conditions (DMF/acetic acid, 2 h, 110°C), followed by recrystallization for purification. Substituents like the thiophen-2-yl and benzothiazole groups may require protection/deprotection strategies to avoid side reactions .
- Optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of thiosemicarbazide to chloroacetic acid) and monitor reaction progress via TLC. Sodium acetate can act as a base to neutralize HCl byproducts .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and stereochemistry of the compound?
- NMR : Analyze and NMR spectra for diagnostic signals:
- Thiophene protons: ~6.8–7.5 ppm (multiplet).
- Benzothiazole methoxy group: singlet at ~3.8 ppm.
- Pyrrolidine-dione carbonyls: signals at ~170–175 ppm .
Q. What are the key functional groups influencing this compound’s physicochemical properties?
- The pyrrolidine-2,3-dione core contributes to polarity and hydrogen-bonding capacity, while the thiophene and benzothiazole moieties enhance π-π stacking interactions. The isopropylphenyl group increases lipophilicity, affecting solubility in aqueous buffers .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity or biological targets?
- DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, identifying nucleophilic/electrophilic sites .
- Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) by aligning the benzothiazole group in hydrophobic pockets and the hydroxyl-thiophene moiety in hydrogen-bonding regions .
Q. What strategies resolve contradictions in observed vs. theoretical spectral data (e.g., unexpected NMR splitting patterns)?
- Case Study : If a doublet integrates for two protons instead of one, consider dynamic effects like keto-enol tautomerism in the pyrrolidine-dione ring. Variable-temperature NMR can stabilize conformers for clearer analysis .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Modifications :
- Replace the isopropylphenyl group with fluorinated aryl rings to improve metabolic stability.
- Substitute the thiophene with furan to alter electronic properties.
Q. What mechanistic insights explain the compound’s antioxidant or antimicrobial activity?
- Antioxidant : The hydroxyl-thiophene group may donate hydrogen atoms to quench free radicals, confirmed via ESR spin-trapping experiments .
- Antimicrobial : Benzothiazole inhibits bacterial dihydrofolate reductase (DHFR), validated via enzyme inhibition assays with IC values .
Q. How can synthetic scalability challenges (e.g., low yields in cyclocondensation steps) be addressed?
- Solutions :
- Use microwave-assisted synthesis to reduce reaction time and improve yield.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) before cyclization .
Q. What in silico tools predict metabolic stability or toxicity profiles?
- ADMET Prediction : SwissADME calculates bioavailability scores (e.g., Lipinski violations). The benzothiazole group may raise hepatotoxicity flags, requiring in vitro liver microsome assays for validation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
